molecular formula C8H7BrO2S B1337646 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 64260-76-0

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No. B1337646
CAS RN: 64260-76-0
M. Wt: 247.11 g/mol
InChI Key: MNWPIGZDBXJGCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been successfully developed via Rh-catalyzed hydrogenation . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . For challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates, the reaction proceeded smoothly in the catalytic system with excellent results .


Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzo[b]thiophene is C8H8S . The molecular weight is 136.214 . The IUPAC Standard InChI is InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 .


Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .

Scientific Research Applications

Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibitors

This compound is utilized in the development of inhibitors for TACE, an enzyme involved in inflammation and cancer processes. TACE inhibitors can potentially be used to treat various inflammatory diseases and cancers .

Antidiabetics

Derivatives of this compound have applications in antidiabetic drugs, contributing to the treatment and management of diabetes by influencing blood sugar levels .

HIF-2α Inhibitors

It serves as a scaffold for HIF-2α inhibitors, which are researched for their potential in treating diseases like anemia and certain cancers by regulating the body’s response to low oxygen levels .

Selective Estrogen Receptor Modulators

The benzothiophene scaffold of this compound is analogous to raloxifene, which has selective estrogen receptor modulator activity. This can be significant in treatments related to osteoporosis and breast cancer .

HIV-1 Reverse Transcriptase Inhibitors

It has potential applications as an HIV-1 reverse transcriptase inhibitor, which could play a role in HIV treatment strategies by preventing the replication of the virus within the host cells .

Organic Synthesis Intermediates

Lastly, this compound is an important synthetic intermediate in organic synthesis, contributing to the creation of various biologically active compounds through chemical reactions .

Each application represents a unique field where 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide plays a crucial role, showcasing its versatility and importance in scientific research.

Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxide

Future Directions

The development of highly efficient asymmetric synthetic methodologies to construct these compounds still remains very challenging . It is extremely necessary to develop highly efficient asymmetric catalytic systems to prepare chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and their derivatives .

properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWPIGZDBXJGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493453
Record name 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

CAS RN

64260-76-0
Record name 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 5-bromo-2,3-dihydro-benzo[b]thiophene (J. Am. Chem. Soc, 1973, 1916-1925, 4.3 g, 20 mmol) in MeOH (100 mL) and add oxone (36.9 g, 60 mmol). Stir the reaction mixture at room temperature overnight, and then remove the solid by filtration. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, 20-40% EtOAc/Hexane) to give 4.24 g of 5-bromo-2,3-dihydro-benzo[b]thiophene 1,1-dioxide (86%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
36.9 g
Type
reactant
Reaction Step Two

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